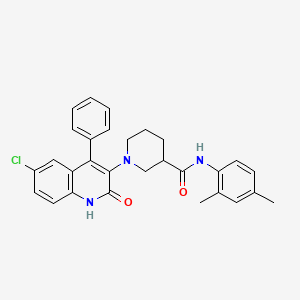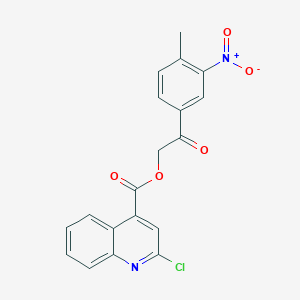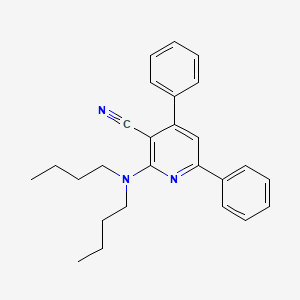![molecular formula C22H23N3O3 B10877112 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10877112.png)
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of indole and pyrrolidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
-
Formation of the Indole Derivative: : The initial step involves the synthesis of the 5-methoxy-1H-indole-3-yl derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions .
-
Alkylation: : The indole derivative is then alkylated with an appropriate ethylating agent to introduce the 2-(5-methoxy-1H-indol-3-yl)ethyl group.
-
Formation of the Pyrrolidine Ring: : The next step involves the formation of the pyrrolidine ring. This can be done through a cyclization reaction where the intermediate product reacts with a suitable dione precursor under basic conditions.
-
Final Coupling: : The final step is the coupling of the indole derivative with the pyrrolidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the pyrrolidine ring, using agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The compound can undergo electrophilic substitution reactions, especially at the indole ring. Reagents like halogens (chlorine, bromine) can be used under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug discovery.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its structure suggests it could interact with neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, while the pyrrolidine ring can modulate the activity of various enzymes. This dual interaction can lead to a range of biological effects, including modulation of neurotransmitter release and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Similar indole structure but lacks the pyrrolidine ring.
1-(2-Methylphenyl)pyrrolidine-2,5-dione: Similar pyrrolidine structure but lacks the indole moiety.
Uniqueness
The uniqueness of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione lies in its combined indole and pyrrolidine structures, which confer a unique set of chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-3-4-6-20(14)25-21(26)12-19(22(25)27)23-10-9-15-13-24-18-8-7-16(28-2)11-17(15)18/h3-8,11,13,19,23-24H,9-10,12H2,1-2H3 |
InChI Key |
MTCYSBNJEWTUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877062.png)

![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10877072.png)

![7-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10877083.png)
![2-(4-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877095.png)
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10877101.png)
![2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877106.png)
![(4Z)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877118.png)
![N'-({[1-(bicyclo[2.2.1]hept-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)-2-methylbenzohydrazide](/img/structure/B10877121.png)
![N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10877124.png)

